molecular formula C12H17ClN2 B3034399 4-Chloro-N1-cyclohexylbenzene-1,2-diamine CAS No. 169117-71-9

4-Chloro-N1-cyclohexylbenzene-1,2-diamine

Cat. No.: B3034399
CAS No.: 169117-71-9
M. Wt: 224.73 g/mol
InChI Key: XPZQHFQGAOBPEN-UHFFFAOYSA-N
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Description

4-Chloro-N1-cyclohexylbenzene-1,2-diamine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of benzene, featuring a chlorine atom at the 4-position and a cyclohexyl group attached to one of the nitrogen atoms in the 1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine typically involves the reaction of 4-chloronitrobenzene with cyclohexylamine, followed by reduction. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalysts: Palladium on carbon (Pd/C) is frequently used as a catalyst for the reduction step.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Pressure: Hydrogen gas is used under pressure for the reduction process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N1-cyclohexylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Fully saturated amines.

    Substitution Products: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Chloro-N1-cyclohexylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-N1-cyclohexylbenzene-1,2-diamine: Similar in structure but with different substituents.

    4-Chloro-N1-cyclohexylbenzene-1,3-diamine: Differing in the position of the amine groups.

    4-Chloro-N1-cyclohexylbenzene-1,4-diamine: Another positional isomer with distinct properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a cyclohexyl group makes it particularly interesting for various applications.

Properties

IUPAC Name

4-chloro-1-N-cyclohexylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQHFQGAOBPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

41.6 g (0.16 mol) of 4-chloro-N-cyclohexyl-2-nitroaniline were dissolved in 400 ml of ethanol and, after addition of 4.2 g of Raney nickel, hydrogenated under 1 bar at 25° C. The mixture was then filtered and the filtrate was concentrated under reduced pressure to yield 37.3 g (100%) of the product.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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